

Identifying and minimizing off-target effects of KU-55933

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Compound of Interest		
Compound Name:	KU-55933	
Cat. No.:	B1683988	Get Quote

Technical Support Center: KU-55933

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **KU-55933**, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. This guide focuses on identifying and minimizing its off-target effects to ensure data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of KU-55933?

A1: **KU-55933** is a potent, ATP-competitive inhibitor of ATM kinase.[1][2][3] It functions by binding to the kinase domain of ATM, thereby preventing the phosphorylation of its downstream substrates involved in the DNA damage response (DDR).

Q2: What are the known primary off-targets of **KU-55933**?

A2: While highly selective for ATM, at higher concentrations, **KU-55933** can inhibit other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-dependent protein kinase (DNA-PK), mammalian target of rapamycin (mTOR), and Phosphatidylinositol 3-kinase (PI3K).[2][4] It shows very high selectivity against Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2]

Q3: What is the recommended working concentration for KU-55933 in cell-based assays?

Troubleshooting & Optimization





A3: The optimal concentration of **KU-55933** is cell-line dependent and should be determined empirically. However, a concentration of 10 μ M is often used to specifically inhibit ATM without significant off-target effects on other kinases like DNA-PK and mTOR.[1][5] The cellular IC50 for inhibiting ATM-dependent phosphorylation is approximately 300 nM.[1][4]

Q4: How can I be sure that the observed effects in my experiment are due to ATM inhibition and not off-target effects?

A4: To confirm the specificity of **KU-55933**, consider the following control experiments:

- Use a lower concentration: Titrate KU-55933 to the lowest effective concentration that inhibits ATM activity.
- Use a second, structurally different ATM inhibitor: Confirm key findings with another specific ATM inhibitor, such as CP-466722.[6]
- Use ATM-deficient cells: Employing cell lines with known ATM mutations (e.g., A-T cells) can help delineate ATM-dependent effects.[7]
- Rescue experiments: If possible, transiently express a KU-55933-resistant ATM mutant to see if the phenotype is reversed.

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
No inhibition of ATM activity observed.	- Inactive compound: Improper storage or handling may have degraded the inhibitor Insufficient concentration: The concentration used may be too low for the specific cell line or experimental conditions Cell permeability issues: The compound may not be efficiently entering the cells.	- Verify compound activity: Use a positive control cell line where KU-55933 has a known effect Perform a doseresponse curve: Determine the optimal concentration for your specific cell line Check for drug efflux: Use efflux pump inhibitors if multidrug resistance is suspected.
Unexpected or inconsistent results.	- Off-target effects: The concentration of KU-55933 used may be too high, leading to inhibition of other kinases Cell line-specific responses: The genetic background of the cell line can influence the response to ATM inhibition Experimental variability: Inconsistent cell culture conditions or reagent handling.	- Lower the concentration: Use the lowest effective concentration of KU-55933 Characterize your cell line: Ensure the ATM status and relevant signaling pathways are known for your cell line Standardize protocols: Maintain consistent cell density, serum levels, and treatment times.
Cell death observed in control (KU-55933 only) treatment.	- Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells Intrinsic toxicity of KU-55933 at high concentrations: Some cell lines may be more sensitive to the compound itself.	- Maintain low solvent concentration: Ensure the final DMSO concentration is below 0.5% (v/v).[8] - Perform a toxicity assay: Determine the maximum non-toxic concentration of KU-55933 for your cell line.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of KU-55933



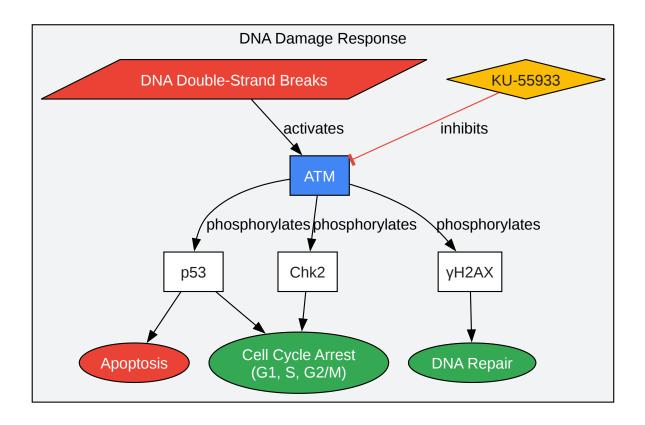
Target	IC50	Ki
ATM	12.9 nM[4], 13 nM[2]	2.2 nM[1][2][3][4]
DNA-PK	2,500 nM[2][4]	-
mTOR	9,300 nM[2][4]	-
PI3K	16,600 nM[2][4]	-
PI4K	>100,000 nM[2]	-
ATR	>100,000 nM[2]	-

Table 2: Cellular Activity of KU-55933

Cellular Event	Effective Concentration (IC50)	Cell Line(s)
Inhibition of ATM-dependent phosphorylation (p53 Ser15)	~300 nM[4]	-
Inhibition of cancer cell proliferation	~10 µM (for ~50% inhibition)[5]	MDA-MB-453, PC-3[5][9]
Sensitization to Ionizing Radiation	10 μΜ[6]	U251, U87[6]

Signaling Pathways and Experimental Workflows

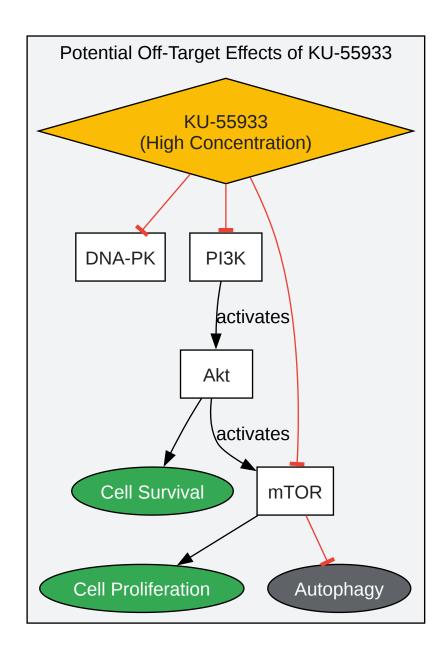




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Caption: ATM Signaling Pathway in Response to DNA Damage.

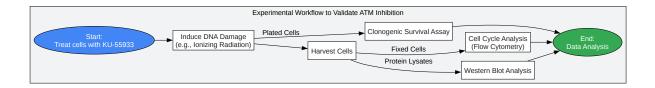




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Caption: Potential Off-Target Signaling Pathways of KU-55933.





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